molecular formula C23H21NO2 B15160222 2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole CAS No. 741709-16-0

2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole

Cat. No.: B15160222
CAS No.: 741709-16-0
M. Wt: 343.4 g/mol
InChI Key: KZVNAFLQSRIVNQ-UHFFFAOYSA-N
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Description

2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of phenylboronic ester derivatives, which can be synthesized and characterized through techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction analysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole is unique due to its specific substitution pattern on the indole core, which may confer distinct biological and chemical properties compared to other indole derivatives.

Properties

CAS No.

741709-16-0

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

2-[2-[(4-methoxyphenyl)methoxy]phenyl]-1-methylindole

InChI

InChI=1S/C23H21NO2/c1-24-21-9-5-3-7-18(21)15-22(24)20-8-4-6-10-23(20)26-16-17-11-13-19(25-2)14-12-17/h3-15H,16H2,1-2H3

InChI Key

KZVNAFLQSRIVNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3OCC4=CC=C(C=C4)OC

Origin of Product

United States

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